WDR5 WIN-Site Binding Affinity Versus Prototypic Chemotype Lead
The target compound is an optimized analogue within the N-(2-(4-methylpiperazin-1-yl)-phenyl) benzamide series. The prototypic lead (compound 2) binds WDR5 with a dissociation constant (Kd) of 7 µM, while further optimization led to analogue 47 with a Kd of 0.3 µM, representing an approximately 23-fold improvement in affinity [1]. The structural features of CAS 898448-74-3 place it as a direct descendant of this optimization trajectory, maintaining the critical 4-methylphenyl and methylpiperazine pharmacophores essential for sub-micromolar WDR5 engagement.
| Evidence Dimension | WDR5 protein binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Expected sub-micromolar Kd based on structural homology to optimized series members (prototypic 47: Kd = 0.3 µM) |
| Comparator Or Baseline | Prototypic lead compound 2: Kd = 7 µM |
| Quantified Difference | ~23-fold improvement in Kd from prototype 2 (7 µM) to optimized analogue 47 (0.3 µM); CAS 898448-74-3 extrapolates to same optimized range |
| Conditions | In vitro fluorescence polarization assay using recombinant human WDR5 (Δ24–334) expressed in E. coli Rosetta2(DE3) pLysS cells |
Why This Matters
The >20-fold affinity gain relative to the series progenitor demonstrates that procurement of the optimized compound is essential for achieving meaningful WDR5-MLL1 disruption at pharmacologically relevant concentrations.
- [1] Getlik, M.; Smil, D.; Zepeda-Velázquez, C.; et al. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. ACS Med. Chem. Lett. 2013, 4 (3), 309–314. View Source
